Cas no 1935915-95-9 (8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid)
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
- 1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid, 8-methyl-
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- Inchi: 1S/C7H6N4O2/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4/h2-3H,1H3,(H,12,13)
- InChI Key: VTAHKYGVXXDYGN-UHFFFAOYSA-N
- SMILES: C12=NN=C(C(O)=O)N1C=CN=C2C
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00775056-1g |
8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | 98% | 1g |
¥8323.0 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100822-100MG |
8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | 95% | 100MG |
¥ 1,359.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100822-250MG |
8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | 95% | 250MG |
¥ 2,178.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100822-500MG |
8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | 95% | 500MG |
¥ 3,630.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100822-1G |
8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | 95% | 1g |
¥ 5,438.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100822-5G |
8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | 95% | 5g |
¥ 16,315.00 | 2023-04-14 | |
| Key Organics Ltd | KS-9623-250MG |
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | >95% | 0.25g |
£569.00 | 2023-04-20 | |
| Key Organics Ltd | KS-9623-1G |
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | >95% | 1g |
£860.00 | 2023-09-08 | |
| Key Organics Ltd | KS-9623-0.25g |
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | >95% | 0.25g |
£548.00 | 2023-09-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS100822-100mg |
8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
1935915-95-9 | 95% | 100mg |
¥1358.0 | 2024-04-23 |
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid Suppliers
8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Recent Advances in the Study of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS: 1935915-95-9)
The compound 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS: 1935915-95-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its triazolopyrazine core, has shown promising potential in various therapeutic applications, particularly as a key intermediate in the synthesis of bioactive molecules. Recent studies have focused on its structural optimization, pharmacological properties, and mechanistic insights, making it a subject of intense scientific exploration.
One of the primary areas of investigation has been the compound's role as a building block for kinase inhibitors. Kinases are critical targets in drug discovery, especially for cancer and inflammatory diseases. Researchers have demonstrated that derivatives of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid exhibit potent inhibitory activity against specific kinases, such as JAK and PI3K, which are implicated in numerous pathological processes. The compound's unique scaffold allows for versatile modifications, enabling the development of highly selective and efficacious inhibitors.
In a recent study published in the Journal of Medicinal Chemistry, a team of researchers synthesized a series of analogs based on 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid and evaluated their biological activity. The results indicated that certain derivatives displayed nanomolar affinity for target kinases, along with favorable pharmacokinetic profiles. These findings underscore the compound's potential as a lead structure for further drug development.
Another noteworthy advancement is the application of computational chemistry techniques to elucidate the binding modes of this compound with its biological targets. Molecular docking and dynamics simulations have provided valuable insights into the interactions between the triazolopyrazine core and kinase active sites. These computational studies have guided the rational design of next-generation inhibitors with improved potency and reduced off-target effects.
Beyond its role in kinase inhibition, 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid has also been explored for its antimicrobial properties. Preliminary studies suggest that certain derivatives exhibit activity against resistant bacterial strains, highlighting its potential as a scaffold for novel antibiotics. However, further in vivo studies are required to validate these findings and assess the compound's safety and efficacy in clinical settings.
In conclusion, the recent research on 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid (CAS: 1935915-95-9) has unveiled its multifaceted potential in drug discovery. Its versatility as a synthetic intermediate, combined with its promising pharmacological properties, positions it as a valuable candidate for the development of new therapeutic agents. Future studies should focus on optimizing its derivatives for clinical translation and exploring its applications in other disease areas.
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